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1-Methylbutyl hexadecanoate

Catalog No.
S1944860
CAS No.
M.F
C21H42O2
M. Wt
326.6 g/mol
Availability
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1-Methylbutyl hexadecanoate

Product Name

1-Methylbutyl hexadecanoate

IUPAC Name

pentan-2-yl hexadecanoate

Molecular Formula

C21H42O2

Molecular Weight

326.6 g/mol

InChI

InChI=1S/C21H42O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-19-21(22)23-20(3)18-5-2/h20H,4-19H2,1-3H3

InChI Key

DZMWBZBWVLFIGD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OC(C)CCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(C)CCC

1-Methylbutyl hexadecanoate, also known as 3-methylbutyl hexadecanoate, is an ester formed from the reaction of hexadecanoic acid (palmitic acid) and 1-methylbutanol. Its molecular formula is C21H42O2C_{21}H_{42}O_{2}, and it has a molecular weight of 326.56 g/mol. The compound features a long hydrophobic hydrocarbon chain, characteristic of fatty acid esters, which contributes to its physical and chemical properties, including its boiling point of approximately 260 °C .

Chemical Structure

The structural representation of 1-methylbutyl hexadecanoate can be depicted using its canonical SMILES notation:

text
O=C(OCCC(C)C)CCCCCCCCCCCCCCC

This notation highlights the ester functional group and the long carbon chain typical of fatty acids .

, primarily due to its ester functional group. Key reactions include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, 1-methylbutyl hexadecanoate can be hydrolyzed to yield hexadecanoic acid and 1-methylbutanol.
  • Transesterification: This reaction involves the exchange of the alkoxy group in the ester with an alcohol, leading to the formation of different esters.
  • Reduction: Under certain conditions, 1-methylbutyl hexadecanoate can be reduced to yield alcohols .

These reactions are significant in both synthetic organic chemistry and industrial applications.

The synthesis of 1-methylbutyl hexadecanoate typically involves the esterification reaction between hexadecanoic acid and 1-methylbutanol. This process can be catalyzed by either an acid catalyst (such as sulfuric acid) or through enzymatic methods using lipases. The general reaction can be summarized as follows:

Hexadecanoic Acid+1 MethylbutanolAcid Catalyst1 Methylbutyl Hexadecanoate+Water\text{Hexadecanoic Acid}+\text{1 Methylbutanol}\xrightarrow{\text{Acid Catalyst}}\text{1 Methylbutyl Hexadecanoate}+\text{Water}

This reaction is favored under conditions that remove water to drive the equilibrium towards product formation .

1-Methylbutyl hexadecanoate has several applications across various fields:

  • Cosmetics: Used as an emollient and skin conditioning agent due to its moisturizing properties.
  • Food Industry: Serves as a flavoring agent or food additive.
  • Pharmaceuticals: Potential applications in drug formulation as a carrier for active ingredients due to its lipid-soluble nature.
  • Industrial Uses: May be utilized in lubricants and surfactants due to its surface-active properties .

Several compounds share structural similarities with 1-methylbutyl hexadecanoate. These include:

  • Hexadecanoic Acid Methyl Ester (Methyl Palmitate): A methyl ester of hexadecanoic acid with a shorter alkyl chain.
  • Octadecanoic Acid Methyl Ester (Methyl Stearate): An ester derived from octadecanoic acid, featuring a longer carbon chain than 1-methylbutyl hexadecanoate.
  • Butyl Hexanoate: A butyl ester of hexanoic acid that has a shorter carbon chain compared to 1-methylbutyl hexadecanoate.

Comparison Table

Compound NameMolecular FormulaMolecular WeightUnique Features
1-Methylbutyl HexadecanoateC21H42O2326.56 g/molLong-chain fatty acid ester
Methyl PalmitateC17H34O2270.45 g/molShorter carbon chain
Methyl StearateC18H36O2284.48 g/molLonger carbon chain than hexadecanoate
Butyl HexanoateC10H20O2172.27 g/molShorter carbon chain

Uniqueness

The uniqueness of 1-methylbutyl hexadecanoate lies in its specific combination of a branched alkyl group (from 1-methylbutanol) attached to a long-chain fatty acid (hexadecanoic acid), which may impart distinct physical and chemical properties compared to its linear counterparts.

The synthesis of 1-methylbutyl hexadecanoate primarily involves the esterification of palmitic acid (hexadecanoic acid) with 1-methylbutanol through various established pathways. The most fundamental approach is the direct esterification reaction between hexadecanoic acid and 1-methylbutanol, which can be represented by the following chemical equation:

C₁₅H₃₁COOH + (CH₃)₂CHCH₂CH₂OH → C₁₅H₃₁COO-CH₂CH₂CH(CH₃)CH₃ + H₂O

This reaction typically follows the Fisher esterification mechanism, which involves several critical steps [1] [2]. The process begins with the protonation of the carbonyl oxygen of palmitic acid by an acid catalyst, making the carbonyl carbon more electrophilic. Subsequently, the hydroxyl group of 1-methylbutanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. This intermediate undergoes proton transfer and water elimination to yield the desired ester product [3].

The esterification reaction is inherently reversible and typically reaches equilibrium with approximately 66-70% conversion when reactants are present in stoichiometric proportions [4] [5]. The reaction is characterized as both slow and thermodynamically limited, requiring careful optimization of reaction conditions to achieve satisfactory yields. The equilibrium nature of the reaction necessitates the implementation of strategies to drive the reaction toward product formation.

Alternative pathways include the use of palmitic acid derivatives such as palmitic acid anhydrides or palmitic acid chlorides, which can react with 1-methylbutanol under milder conditions. These activated derivatives exhibit enhanced reactivity compared to the free carboxylic acid, often resulting in improved reaction rates and yields. However, the use of such derivatives typically involves additional synthetic steps and may introduce cost considerations for industrial applications.

The transesterification pathway represents another viable synthetic route, particularly when starting from methyl palmitate or other simple palmitic acid esters. In this approach, 1-methylbutanol displaces the original alcohol moiety through an alcohol exchange reaction. This method can be particularly advantageous when palmitic acid esters are more readily available than the free acid [6] [7].

Catalytic Synthesis: Acid-Catalyzed versus Enzyme-Mediated Approaches

Acid-Catalyzed Synthesis

Acid-catalyzed esterification represents the most widely employed synthetic approach for producing 1-methylbutyl hexadecanoate. The mechanism involves the activation of the carboxylic acid through protonation, followed by nucleophilic attack by the alcohol [8] [2]. Common acid catalysts include concentrated sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid, each offering distinct advantages in terms of catalytic efficiency and operational considerations.

Sulfuric acid serves dual functions as both catalyst and dehydrating agent, accelerating the reaction rate while simultaneously removing water to shift the equilibrium toward product formation [9] [10]. The catalytic mechanism begins with the protonation of the carbonyl oxygen, creating a more electrophilic carbon center. The alcohol then undergoes nucleophilic addition, forming a tetrahedral intermediate that subsequently eliminates water to produce the ester [3].

Solid acid catalysts have gained considerable attention due to their advantages in separation and recyclability. Heteropolyacids, particularly phosphotungstic acid and silicotungstic acid, have demonstrated superior catalytic activity compared to conventional liquid acids [11]. These catalysts exhibit higher acid strength and provide enhanced reaction rates while facilitating easier product separation and catalyst recovery.

The use of sulfated zirconia (SO₄²⁻/ZrO₂) as a solid acid catalyst has shown promising results for palmitic acid esterification. At optimal conditions of 65°C, 6 weight percent catalyst loading, and 25:1 methanol to palmitic acid ratio, conversions exceeding 90% can be achieved within 4 hours [12]. The catalyst demonstrates excellent thermal stability and can be regenerated through calcination at 600°C.

Zeolite-based catalysts, particularly the protonated form of Faujasite-type zeolites, have proven effective for fatty acid esterification reactions. The H-Y(80) zeolite catalyst achieved conversions above 95% under optimized conditions, with the advantage of easy separation and potential for multiple reuse cycles [13]. The catalytic activity is attributed to the presence of Brønsted acid sites within the zeolite framework.

Enzyme-Mediated Approaches

Enzyme-mediated synthesis offers an environmentally friendly alternative to acid-catalyzed methods, utilizing lipases as biocatalysts for esterification reactions. Lipases from various sources, including Candida antarctica, Aspergillus oryzae, and Rhizomucor miehei, have demonstrated effective catalytic activity for fatty acid ester synthesis [14] [15] [16].

The enzymatic mechanism differs significantly from acid catalysis, involving the formation of an enzyme-substrate complex followed by the release of the ester product. The reaction typically follows a Ping-Pong Bi-Bi mechanism, where the enzyme alternately binds to the acid and alcohol substrates [17]. The reaction proceeds through the formation of an acyl-enzyme intermediate, which subsequently reacts with the alcohol to form the ester.

Immobilized lipases offer significant advantages over free enzymes, including enhanced stability, easy separation, and potential for reuse. The immobilization of Candida antarctica lipase B (CALB) on hydrophobic resins has resulted in up to 49-fold increase in specific activity compared to the free enzyme [15]. Various support materials, including polystyrene resins, silica gel, and natural mica, have been employed for lipase immobilization.

The choice of immobilization method significantly affects the catalytic performance. Covalent binding provides strong enzyme-support interactions but may result in some activity loss due to conformational changes. Physical adsorption offers easier preparation and potential for enzyme regeneration but may suffer from enzyme leaching. Entrapment methods maintain enzyme activity but may introduce diffusional limitations [18].

Temperature optimization is crucial for enzymatic synthesis, as it affects both reaction rate and enzyme stability. Most lipase-catalyzed esterifications operate optimally in the temperature range of 40-70°C, balancing reaction kinetics with enzyme deactivation considerations [19]. The thermodynamic parameters indicate that lipase-catalyzed esterification is typically endothermic, with activation energies ranging from 30-60 kJ/mol.

Water content plays a critical role in enzymatic esterification, as minimal water is required for enzyme activity while excess water can promote hydrolysis of the ester product. The optimal water content typically ranges from 2-5% by weight, depending on the specific enzyme and reaction conditions [16].

Comparative Analysis

The comparison between acid-catalyzed and enzyme-mediated approaches reveals distinct advantages and limitations for each method. Acid-catalyzed synthesis generally offers higher reaction rates and can achieve complete conversion under appropriate conditions. However, these methods may require harsh reaction conditions, produce acidic waste streams, and necessitate neutralization steps for product purification.

Enzyme-mediated synthesis provides milder reaction conditions, higher selectivity, and environmentally friendly operation. The biocatalytic approach eliminates the need for strong acids and reduces waste generation. However, enzymatic methods typically exhibit slower reaction rates and may be more sensitive to reaction conditions such as temperature and pH.

The economic considerations favor acid-catalyzed synthesis for large-scale production due to lower catalyst costs and established industrial infrastructure. Enzyme-mediated synthesis may be preferred for specialty applications where high purity and environmental considerations are paramount.

Purification Techniques and Yield Optimization Strategies

Water Removal Techniques

The removal of water formed during esterification is crucial for driving the equilibrium toward product formation and achieving high yields. The Dean-Stark trap represents the most widely employed method for continuous water removal during esterification reactions [20] [21] [22]. This specialized glassware utilizes azeotropic distillation to separate water from the reaction mixture, effectively shifting the equilibrium according to Le Chatelier's principle.

The Dean-Stark apparatus operates by heating the reaction mixture in the presence of a water-immiscible solvent such as toluene or xylene. The water-solvent azeotrope is distilled, condensed, and collected in the trap, while the organic solvent returns to the reaction vessel. This continuous process ensures efficient water removal throughout the reaction period [4].

Molecular sieves offer an alternative approach for water removal, particularly for reactions conducted at moderate temperatures. The 4Å molecular sieves are particularly effective for water adsorption, with the advantage of not requiring additional solvents. The sieves can be regenerated through heating and reused multiple times, making this approach economically attractive for industrial applications.

Pervaporation through zeolite membranes represents an advanced technique for water separation, particularly suited for microreactor applications. The T-type zeolite membrane allows selective permeation of water while retaining the organic components. This method has demonstrated yield improvements of up to 10 percentage points compared to conventional batch processes [23].

Distillation and Fractional Distillation

Simple distillation serves as the primary purification method for 1-methylbutyl hexadecanoate, taking advantage of the significant boiling point differences between the ester product and other reaction components. The ester typically exhibits a boiling point around 260°C, allowing for effective separation from unreacted starting materials and low-boiling impurities [24].

The distillation process must be carefully controlled to prevent thermal decomposition of the ester product. Vacuum distillation is often employed to reduce the operating temperature, thereby minimizing the risk of thermal degradation. The use of short-path distillation equipment can further improve the efficiency of the separation process.

Fractional distillation provides enhanced separation efficiency for complex mixtures containing multiple ester products or isomers. The technique utilizes a fractionating column to achieve multiple theoretical plates, enabling the separation of components with relatively close boiling points. This method is particularly valuable when dealing with mixtures of fatty acid esters with different chain lengths.

Crystallization and Recrystallization

Crystallization techniques can be employed for the purification of 1-methylbutyl hexadecanoate, particularly when the ester exhibits favorable crystallization properties. The process involves dissolving the crude ester in a suitable solvent at elevated temperature, followed by controlled cooling to induce crystal formation [25] [26].

The choice of solvent is critical for successful crystallization. The solvent should provide good solubility of the ester at high temperature and poor solubility at low temperature. Common solvents include alcohols, ethers, and hydrocarbon solvents, depending on the specific properties of the ester.

Recrystallization offers enhanced purification by removing impurities that do not co-crystallize with the desired product. The technique involves multiple dissolution-crystallization cycles, with each cycle improving the purity of the product. The method is particularly effective for removing colored impurities and traces of catalyst residues.

Chromatographic Purification

Column chromatography provides a powerful tool for the purification of 1-methylbutyl hexadecanoate, particularly when other purification methods are insufficient. Silica gel serves as the most common stationary phase, with the separation based on differential adsorption of components [27] [28].

The elution order typically follows the polarity series, with less polar components eluting first. For fatty acid esters, the elution sequence generally follows: saturated hydrocarbons < unsaturated hydrocarbons < ethers < esters < alcohols < acids. The choice of mobile phase is critical and typically involves mixtures of solvents with gradually increasing polarity.

High-performance liquid chromatography (HPLC) offers superior resolution and efficiency compared to traditional column chromatography. The technique is particularly valuable for analytical purposes and for the purification of small quantities of high-purity material. Reverse-phase HPLC using C18 columns has proven effective for the separation of fatty acid esters.

Yield Optimization Strategies

Temperature Control: The optimization of reaction temperature represents a critical factor in maximizing yield. Higher temperatures generally increase reaction rates but may also promote side reactions and thermal decomposition. The optimal temperature typically ranges from 60-80°C for acid-catalyzed reactions and 40-60°C for enzymatic processes [29] [30].

Reactant Stoichiometry: The use of excess alcohol drives the equilibrium toward ester formation, significantly improving yields. Typical alcohol to acid ratios range from 2:1 to 10:1, depending on the specific reaction conditions and catalyst employed. The excess alcohol also serves as a solvent, facilitating mass transfer and reaction kinetics [31].

Catalyst Optimization: The selection and optimization of catalyst loading significantly impact both reaction rate and yield. For acid-catalyzed reactions, catalyst concentrations typically range from 1-10% by weight. Higher catalyst loadings generally improve reaction rates but may increase the complexity of product purification [12] [32].

Reaction Time: Extended reaction times generally improve conversion but may reach a plateau where further increases provide minimal benefit. The optimal reaction time depends on the specific catalyst and reaction conditions, typically ranging from 2-8 hours for most systems [31].

Water Management: The effective removal of water formed during the reaction is essential for achieving high yields. The combination of azeotropic distillation, molecular sieves, or pervaporation can significantly improve the final yield by shifting the equilibrium toward product formation [23] [21].

Microreactor Technology: The implementation of microreactor systems offers advantages in terms of heat and mass transfer, leading to improved yields and reduced reaction times. Microreactors with integrated water separation capabilities have demonstrated yield improvements of up to 10 percentage points compared to conventional batch reactors [23].

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Dates

Last modified: 07-22-2023

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